Iron(III) hexathiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

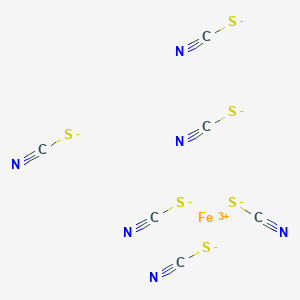

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

45227-67-6 |

|---|---|

Molecular Formula |

C6FeN6S6-3 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

iron(3+);hexathiocyanate |

InChI |

InChI=1S/6CHNS.Fe/c6*2-1-3;/h6*3H;/q;;;;;;+3/p-6 |

InChI Key |

LCOZLAVTDFCLIZ-UHFFFAOYSA-H |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure of Iron(III) Hexathiocyanate

This technical guide provides a comprehensive overview of the structure of the this compound complex, [Fe(SCN)₆]³⁻. This coordination compound is of significant interest due to its intense blood-red color, which is utilized in analytical chemistry for the detection of iron(III) ions.[1][2] Understanding its structural and electronic properties is crucial for its application in various fields, including coordination chemistry and materials science.

Molecular Structure and Coordination Geometry

The this compound anion, also known as hexakis(thiocyanato-N)ferrate(III), is a coordination complex consisting of a central iron atom in the +3 oxidation state.[3] This central iron(III) ion is coordinated by six thiocyanate (SCN⁻) ligands.

The complex exhibits an octahedral geometry , with the six thiocyanate ligands surrounding the central iron atom.[3] The bond angles between adjacent thiocyanate ligands are approximately 90°.[3] The thiocyanate ligand is ambidentate, meaning it can coordinate through either the sulfur or the nitrogen atom. In the case of this compound, the coordination occurs exclusively through the nitrogen atom, which is denoted as isothiocyanato ligation.[4]

The overall charge of the complex anion is -3, resulting from the +3 charge of the iron ion and the -1 charge of each of the six thiocyanate ligands. The formula is therefore represented as [Fe(NCS)₆]³⁻.[3] The iron(III) center in this complex is in a high-spin state.[4]

A study on the crystal structure of tetramethylammonium hexakis(thiocyanato-N)ferrate(III), (NMe₄)₃[Fe(NCS)₆], revealed some interesting geometric details. The crystal lattice of this salt contains two distinct types of [Fe(NCS)₆]³⁻ anions. In one form, all six thiocyanate ligands are essentially linearly coordinated. In the other form, two of the cis-thiocyanate ligands are notably bent.[4]

Quantitative Structural Data

The following table summarizes key bond lengths and angles for the two distinct anionic structures of [Fe(NCS)₆]³⁻ found in the crystal structure of (NMe₄)₃[Fe(NCS)₆]. "Anion A" refers to the complex with both linear and bent ligands, while "Anion B" has all-linear ligands.

| Parameter | Anion A | Anion B |

| Fe-N Bond Lengths (Å) | ||

| Fe-N (linear, trans) | 2.040 | - |

| Fe-N (bent) | 2.046 | - |

| Average Fe-N | 2.050 ± 0.007 | - |

| Fe-N-C Bond Angles (°) | ||

| Linear Ligands | 170 - 179 | 174 ± 4 |

| Bent Ligands | 146.5 | - |

| N-C-S Bond Angles (°) | ~180 (linear) | ~180 (linear) |

Data sourced from Addison, A. W., et al. (2005). European Journal of Inorganic Chemistry.[4]

Experimental Protocols

General Synthesis of Aqueous this compound

A straightforward method for the preparation of this compound in an aqueous solution involves the direct reaction of an iron(III) salt with a thiocyanate salt.[3]

Materials:

-

Iron(III) chloride (FeCl₃) or Iron(III) nitrate (Fe(NO₃)₃)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of the iron(III) salt.

-

Prepare an aqueous solution of the thiocyanate salt.

-

Mix the two solutions. The characteristic blood-red color of the [Fe(NCS)₆]³⁻ complex will form immediately.

The reaction can be represented by the following equation: Fe³⁺(aq) + 6 SCN⁻(aq) ⇌ [Fe(NCS)₆]³⁻(aq)[3]

It is important to note that in solution, a series of iron(III) thiocyanate complexes, [Fe(SCN)ₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ (where n = 1-6), exist in equilibrium. The formation of the hexathiocyanate complex is favored by a high concentration of thiocyanate ions.

Synthesis and Crystallization of (NMe₄)₃[Fe(NCS)₆]

This protocol is based on the method described by Forster and Goodgame, as cited by Addison et al. (2005).[4]

Materials:

-

Potassium thiocyanate (KSCN)

-

Tetramethylammonium chloride (Me₄NCl)

-

An iron(III) salt (e.g., FeCl₃)

-

Ethanol

Procedure:

-

Synthesize tetramethylammonium thiocyanate (Me₄NSCN) via a metathesis reaction between potassium thiocyanate and tetramethylammonium chloride in ethanol.

-

Prepare a solution of the iron(III) salt in ethanol.

-

Add the ethanolic solution of tetramethylammonium thiocyanate to the iron(III) salt solution.

-

The product, (NMe₄)₃[Fe(NCS)₆], can be recrystallized from ethanol to yield crystals suitable for X-ray diffraction analysis.

Characterization Methods

The structure and properties of this compound can be characterized using several analytical techniques:[3]

-

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of the complex in the solid state, providing precise bond lengths and angles.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to determine the coordination mode of the thiocyanate ligand. The C-N stretching frequency (ν(CN)) is indicative of whether the ligand is N-bonded or S-bonded.

-

Mössbauer Spectroscopy: This technique is particularly useful for determining the oxidation state and spin state of the iron center.

-

UV-Vis Spectroscopy: The intense color of the complex is due to ligand-to-metal charge transfer (LMCT) bands, which can be characterized by UV-Vis spectroscopy.

Structural Diagrams

Logical Relationship of Structural Components

References

An In-depth Technical Guide to the Chemical and Physical Properties of Iron(III) Hexathiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) hexathiocyanate, systematically named hexakis(thiocyanato-N)ferrate(III), is a coordination complex with the formula [Fe(SCN)₆]³⁻. This complex is renowned for its intense blood-red color, a characteristic that has established its role in the qualitative and quantitative analysis of both iron(III) and thiocyanate ions. The formation of this complex is a classic example of equilibrium in coordination chemistry. While its primary application lies in analytical chemistry, its magnetic and optical properties continue to be of interest in materials science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles.

Chemical and Physical Properties

The properties of the this compound anion are typically studied in solution or as a salt with a suitable counter-ion, such as tetramethylammonium ((CH₃)₄N⁺).

Physical Properties

The physical characteristics of a representative salt, tetramethylammonium hexakis(thiocyanato-N)ferrate(III), are summarized below.

| Property | Value |

| Appearance | Deep red to almost black solid[1] |

| Solubility | Soluble in water, forming a blood-red solution.[1] |

| Melting Point | Decomposes upon heating.[1] |

Chemical Properties

| Property | Description |

| Formula | [Fe(SCN)₆]³⁻[2][3][4] |

| Molecular Weight (anion) | 404.4 g/mol [2][3][4] |

| Coordination Geometry | Octahedral[5] |

| Stability | The complex is stable in solution under acidic conditions but can be sensitive to light. |

| Reactivity | Participates in ligand exchange reactions and complex equilibria in solution. |

Crystallographic Data for (NMe₄)₃[Fe(NCS)₆]

The solid-state properties have been characterized for the tetramethylammonium salt of the hexathiocyanatoferrate(III) anion.

| Parameter | Value |

| Empirical Formula | C₁₈H₃₆FeN₉S₆ |

| Molecular Weight | 626.77 g/mol |

| Crystal System | Monoclinic[4] |

| Space Group | C2/c[4] |

| Unit Cell Dimensions | a = 24.9838 Å, b = 9.3117 Å, c = 28.624 Å, β = 100.245°[4] |

Synthesis and Formation in Solution

The this compound complex is readily formed in aqueous solution by the reaction of an iron(III) salt with a thiocyanate salt.

General Synthesis Reaction

The overall reaction to form the hexathiocyanate complex is:

Fe³⁺(aq) + 6 SCN⁻(aq) ⇌ [Fe(SCN)₆]³⁻(aq)

A common laboratory preparation involves mixing aqueous solutions of iron(III) chloride or iron(III) nitrate with potassium or ammonium thiocyanate.[6][7]

Stepwise Formation in Aqueous Solution

In reality, the formation of the hexathiocyanate complex occurs in a stepwise manner, with the successive replacement of water ligands from the hydrated iron(III) ion, [Fe(H₂O)₆]³⁺. Each step is characterized by its own formation constant (Kₙ).

The general equation for each step is: [Fe(SCN)ₙ₋₁(H₂O)₇₋ₙ]⁽⁴⁻ⁿ⁾⁺ + SCN⁻ ⇌ [Fe(SCN)ₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + H₂O

The following diagram illustrates this stepwise formation:

Stepwise formation of iron(III) thiocyanate complexes in aqueous solution.

Stepwise Formation Constants

The equilibrium constants for the stepwise formation of the iron(III) thiocyanate complexes have been determined under various conditions. The values can vary with ionic strength and temperature.

| Formation Constant | log Kₙ (at 25 °C, zero ionic strength) |

| log K₁ | 2.85 ± 0.08[8][9] |

| log K₂ | 1.51 ± 0.13[8][9] |

Additional stepwise formation constants have also been reported.

Thermodynamic Data

Thermodynamic parameters have been determined for the initial complexation steps.

| Reaction | ΔH (kcal/mol) | ΔS (e.u.) |

| Fe³⁺ + SCN⁻ ⇌ [Fe(SCN)]²⁺ | -1.6[10] | 4.6 |

| [Fe(SCN)]²⁺ + SCN⁻ ⇌ [Fe(SCN)₂]⁺ | -0.3 | - |

Experimental Protocols

Synthesis of Tetramethylammonium Hexakis(thiocyanato-N)ferrate(III)

A detailed protocol for the synthesis of a solid salt of this compound is crucial for studying its solid-state properties.

Materials:

-

Iron(III) chloride (FeCl₃)

-

Tetramethylammonium thiocyanate ((CH₃)₄N-SCN)

-

Ethanol

Procedure:

-

Prepare a solution of iron(III) chloride in ethanol.

-

Prepare a stoichiometric excess of tetramethylammonium thiocyanate in ethanol.

-

Slowly add the iron(III) chloride solution to the tetramethylammonium thiocyanate solution with constant stirring.

-

The deep red product will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallization from ethanol can be performed to obtain high-purity crystals.

Characterization: The resulting solid can be characterized by:

-

X-ray Crystallography: To determine the crystal structure.

-

Infrared Spectroscopy: To identify the C-N stretching frequency of the thiocyanate ligand, which is indicative of its coordination mode.

-

Mössbauer Spectroscopy: To probe the iron center and confirm its +3 oxidation state and high-spin configuration.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment, which is characteristic of the number of unpaired electrons.

Spectrophotometric Determination of the Formation Constant (K₁)

The formation constant of the initial iron(III) thiocyanate complex, [Fe(SCN)(H₂O)₅]²⁺, can be determined using spectrophotometry. This experiment is a staple in many physical chemistry laboratory courses.

Workflow for Determination of K₁:

Workflow for the spectrophotometric determination of the formation constant K₁.

Detailed Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of iron(III) nitrate (e.g., 0.2 M) in dilute nitric acid to prevent hydrolysis of the Fe³⁺ ion.

-

Prepare a stock solution of potassium thiocyanate (e.g., 2 x 10⁻³ M).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of solutions with a constant and large excess of Fe³⁺ and varying, known concentrations of SCN⁻. The large excess of Fe³⁺ drives the equilibrium to completion, ensuring that the concentration of the [Fe(SCN)]²⁺ complex is equal to the initial concentration of SCN⁻.

-

Measure the absorbance of these solutions at the wavelength of maximum absorbance (λ_max), which is approximately 480 nm.

-

Plot absorbance versus the concentration of [Fe(SCN)]²⁺ to generate a calibration curve. The slope of this line is the product of the molar absorptivity and the path length of the cuvette.

-

-

Preparation of Equilibrium Solutions:

-

Prepare a series of solutions with known, and comparable, initial concentrations of Fe³⁺ and SCN⁻.

-

-

Measurement and Calculation:

-

Measure the absorbance of the equilibrium solutions at the same λ_max.

-

Use the calibration curve to determine the equilibrium concentration of the [Fe(SCN)]²⁺ complex in each solution.

-

Calculate the equilibrium concentrations of Fe³⁺ and SCN⁻ by subtracting the concentration of the complex from their initial concentrations.

-

Calculate the formation constant, K₁, for each solution using the equilibrium concentrations.

-

The average of these values provides the experimental formation constant.

-

Biological Relevance and Drug Development

The this compound complex itself is not known to have specific biological signaling roles or direct applications in drug development. Its significance to this field is primarily indirect, through its use in analytical methods. For instance, the reaction can be used to quantify iron levels in biological samples or to detect the presence of thiocyanate, which can be a metabolite of certain compounds. The thiocyanate ion (SCN⁻) itself is found in biological systems and is produced from the detoxification of cyanide by the enzyme rhodanese.[11]

The study of iron complexes is highly relevant to drug development, as iron is a crucial element in many biological processes. Research in this area often focuses on designing ligands that can chelate iron for the treatment of iron overload diseases or to develop antimicrobial agents. However, the simple hexathiocyanate complex does not possess the characteristics typically sought for therapeutic applications.

Conclusion

This compound is a coordination complex of fundamental importance in the study of chemical equilibria and analytical chemistry. Its distinct color and well-characterized stepwise formation in solution provide a valuable system for educational and research purposes. While not a direct player in drug development, the principles governing its formation and the analytical techniques it underpins are foundational to the broader field of medicinal inorganic chemistry. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and the experimental protocols used for its characterization, offering a solid technical resource for scientists and researchers.

References

- 1. Iron(III) thiocyanate - American Chemical Society [acs.org]

- 2. This compound | C6FeN6S6-3 | CID 44154667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iron(3+);hexathiocyanate | C6FeN6S6-3 | CID 57350048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-15314706) | 45227-67-6 [evitachem.com]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. web.williams.edu [web.williams.edu]

- 11. Cyanide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Coordination Chemistry and Geometry of Iron(III) Hexathiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry and geometry of the iron(III) hexathiocyanate complex, [Fe(SCN)₆]³⁻. This complex is of significant interest due to its intense blood-red color, which has long been utilized in analytical chemistry for the detection of iron(III) ions, and its intriguing structural and magnetic properties.[1] This document details the synthesis, structure, and spectroscopic characterization of this classic Werner complex, presenting quantitative data in structured tables and outlining key experimental methodologies.

Synthesis of the Hexakis(thiocyanato)ferrate(III) Ion

The synthesis of salts containing the [Fe(SCN)₆]³⁻ anion is typically achieved through the reaction of an iron(III) salt with an excess of a thiocyanate salt in a suitable solvent.[2] A common laboratory-scale synthesis involves the metathesis reaction between iron(III) chloride and potassium thiocyanate in ethanol.

Experimental Protocol: Synthesis of Tetramethylammonium Hexakis(thiocyanato)ferrate(III), (NMe₄)₃[Fe(NCS)₆]

This protocol is adapted from the method described by Forster and Goodgame.[3]

Materials:

-

Iron(III) chloride (FeCl₃), anhydrous

-

Potassium thiocyanate (KSCN)

-

Tetramethylammonium chloride (NMe₄Cl)

-

Ethanol, absolute

Procedure:

-

Preparation of Tetramethylammonium Thiocyanate (NMe₄SCN): A solution of tetramethylammonium chloride in ethanol is mixed with a stoichiometric amount of potassium thiocyanate in ethanol. The precipitated potassium chloride (KCl) is removed by filtration. The filtrate, a solution of tetramethylammonium thiocyanate in ethanol, is used in the next step.

-

Formation of the Complex: A solution of anhydrous iron(III) chloride in absolute ethanol is prepared. To this solution, a stoichiometric excess of the ethanolic tetramethylammonium thiocyanate solution is added slowly with stirring. A deep red solution containing the [Fe(SCN)₆]³⁻ complex will form.

-

Crystallization: The resulting solution is concentrated by slow evaporation of the solvent. Upon standing, olive-green crystals of (NMe₄)₃[Fe(NCS)₆] with a metallic lustre will precipitate.[3]

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Molecular Geometry and Crystal Structure

The [Fe(SCN)₆]³⁻ anion typically exhibits an octahedral coordination geometry around the central high-spin iron(III) ion.[2] The thiocyanate ligands are ambidentate and can coordinate through either the nitrogen (isothiocyanato) or the sulfur (thiocyanato) atom. In the case of the iron(III) complex, coordination is exclusively through the nitrogen atom, forming an Fe-NCS linkage.[3]

A detailed crystallographic study of tetramethylammonium hexakis(thiocyanato)ferrate(III), (NMe₄)₃[Fe(NCS)₆], reveals a more complex solid-state structure.[3] The compound crystallizes in the monoclinic space group C2/c and contains two crystallographically distinct [Fe(NCS)₆]³⁻ anions within the unit cell.[3]

-

Anion A: Features two cis-thiocyanate ligands with a notably bent Fe-N-C angle of 146.5°.[3]

-

Anion B: The thiocyanate ligands are all essentially linearly coordinated, with Fe-N-C angles in the range of 170-179°.[3]

This observation of distinct ligand geometries within the same crystal lattice highlights the flexibility of the Fe-N-C linkage.

Quantitative Structural Data

The following table summarizes key crystallographic data for (NMe₄)₃[Fe(NCS)₆].[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Anion A | |

| Fe-N Bond Lengths (Å) | 2.045 - 2.059 |

| Fe-N-C Angle (bent) (°) | 146.5 |

| Anion B | |

| Fe-N Bond Lengths (Å) | 2.052 (mean) |

| Fe-N-C Angles (linear) (°) | 170 - 179 |

Spectroscopic and Magnetic Properties

The electronic and magnetic properties of the [Fe(SCN)₆]³⁻ complex are characteristic of a high-spin d⁵ iron(III) center in an octahedral ligand field.

Electronic Spectroscopy

The intense blood-red color of the complex is due to a ligand-to-metal charge transfer (LMCT) band in the visible region of the electronic spectrum. Spectrophotometric studies have identified several absorption bands for the [Fe(NCS)₆]³⁻ ion.[3]

| Wavelength (nm) | Assignment |

| 480 | LMCT |

| 320 | LMCT |

| 250 | LMCT |

| 940 | d-d |

| 570 | d-d |

Magnetic Properties

Magnetic susceptibility measurements confirm the high-spin (S = 5/2) nature of the iron(III) center in (NMe₄)₃[Fe(NCS)₆], with a magnetic moment (μ) of 5.92 μB at ambient temperature.[3] The high-spin state is maintained down to 2 K.[3]

Mössbauer and EPR Spectroscopy

Mössbauer spectroscopy of (NMe₄)₃[Fe(NCS)₆] at both 300 K and 80 K shows an isomer shift characteristic of high-spin iron(III).[3] Electron Paramagnetic Resonance (EPR) spectra of the polycrystalline solid at 77 K are also consistent with a high-spin d⁵ configuration in a near-octahedral environment.[3]

Coordination Equilibria in Solution

In aqueous solution, the formation of iron(III) thiocyanate complexes is a stepwise process, with the successive addition of thiocyanate ligands to the hydrated iron(III) ion, [Fe(H₂O)₆]³⁺. The equilibria are highly dependent on the thiocyanate concentration, pH, and ionic strength of the medium.

The predominant species responsible for the characteristic red color in dilute solutions is often considered to be the monothiocyanatoiron(III) complex, [Fe(SCN)(H₂O)₅]²⁺.[4][5] However, in the presence of a large excess of thiocyanate, the formation of the hexathiocyanate complex, [Fe(SCN)₆]³⁻, is favored.

Stability Constants

The stepwise formation constants (Kₙ) for the iron(III)-thiocyanate system have been determined by various methods, including spectrophotometry and solvent extraction.

Stepwise Equilibria: [Fe(SCN)ₙ₋₁]⁽³⁻⁽ⁿ⁻¹⁾⁾⁺ + SCN⁻ ⇌ [Fe(SCN)ₙ]⁽³⁻ⁿ⁾⁺

The following table presents representative values for the stepwise formation constants. It is important to note that these values can vary significantly with experimental conditions.

| Step (n) | log Kₙ |

| 1 | ~2-3 |

| 2 | ~1-2 |

| 3 | ~0-1 |

| 4 | < 0 |

| 5 | < 0 |

| 6 | < 0 |

Visualizations

Coordination Geometry of [Fe(NCS)₆]³⁻

Caption: Octahedral coordination of Fe(III) by six N-donating thiocyanate ligands.

Experimental Workflow for Characterization

Caption: A typical workflow for the synthesis and characterization of [Fe(NCS)₆]³⁻.

References

- 1. Iron(III) thiocyanate - American Chemical Society [acs.org]

- 2. Buy this compound (EVT-15314706) | 45227-67-6 [evitachem.com]

- 3. www1.lasalle.edu [www1.lasalle.edu]

- 4. Equilibrium of Iron (III) Thiocyanate | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Magnetic and Optical Properties of Iron(III) Hexathiocyanate

Abstract

The this compound complex, [Fe(SCN)₆]³⁻, is a coordination compound renowned for its intense blood-red coloration and distinct magnetic properties. These characteristics arise from its specific electronic structure and have led to its widespread use in analytical chemistry and as a subject of study in coordination chemistry. This technical guide provides a comprehensive overview of the magnetic and optical properties of the [Fe(SCN)₆]³⁻ anion, including quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of the underlying chemical principles and analytical workflows.

Introduction and Structure

This compound, more formally known as the hexakis(thiocyanato-N)ferrate(III) ion, is a coordination complex consisting of a central iron atom in the +3 oxidation state (Fe³⁺) coordinated to six thiocyanate ligands ([SCN]⁻).[1] The coordination is through the nitrogen atom of the thiocyanate ligand. The complex adopts an octahedral geometry around the central iron ion.[1] This arrangement is crucial in determining the electronic and magnetic properties of the complex.

While often referred to as iron(III) thiocyanate, the intensely colored species in solution, particularly in the presence of excess thiocyanate, is predominantly the [Fe(SCN)₆]³⁻ complex anion.[2] This species is the basis for the well-known qualitative and quantitative tests for the presence of ferric ions.[2][3]

Magnetic Properties

The magnetic properties of [Fe(SCN)₆]³⁻ are dictated by the electron configuration of the central Fe³⁺ ion. Fe³⁺ is a d⁵ ion, meaning it has five electrons in its d-orbitals.

High-Spin Configuration

According to Crystal Field Theory, the thiocyanate ligand (SCN⁻) is considered a weak-field ligand.[4] In an octahedral environment, weak-field ligands cause a relatively small energy splitting (Δo) between the t₂g and e_g sets of d-orbitals.[4][5] For a d⁵ system, it is energetically more favorable for the electrons to occupy all five d-orbitals individually before pairing up. This results in a high-spin configuration with five unpaired electrons (t₂g³e_g²). This large number of unpaired electrons makes the [Fe(SCN)₆]³⁻ complex strongly paramagnetic.[6]

Quantitative Magnetic Data

The high-spin nature of the complex has been confirmed experimentally. Magnetic susceptibility measurements yield an effective magnetic moment consistent with five unpaired electrons.

| Parameter | Value | Method/Conditions | Reference |

| Spin State | High-Spin (S = 5/2) | Confirmed by EPR and Mössbauer spectroscopy. | [6] |

| Magnetic Moment (μ_eff) | 5.92 μ_B | Ambient temperature. | [6] |

| Magnetic Susceptibility (χT) | 4.37 cm³·K·mol⁻¹ | Constant from ambient temperature down to 15 K. | [6] |

Optical Properties

The most striking feature of the this compound complex is its intense blood-red color. This color is due to a strong absorption of light in the blue-green region of the visible spectrum.

Ligand-to-Metal Charge Transfer (LMCT)

The intense color is not due to d-d transitions, which are typically weak for high-spin d⁵ complexes. Instead, it arises from a highly allowed electronic transition known as a ligand-to-metal charge transfer (LMCT) band.[6] In this process, an electron is excited from a molecular orbital that is primarily ligand-based (from the SCN⁻) to one that is primarily metal-based (on the Fe³⁺). This results in a very high molar absorptivity.

Spectroscopic Data

The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) can vary depending on the solvent, the counter-ion used to form the salt, and the concentration of thiocyanate, which affects the equilibrium between different iron-thiocyanate species.[7]

| Parameter | Wavelength (λ_max) | Molar Absorptivity (ε) | Conditions / Solvent | Reference |

| LMCT Band | ~480 nm | Not specified | Aqueous solution. | [6] |

| LMCT Band | 510 nm | Not specified | Extracted into 1,2-dichloroethane. | [2] |

| LMCT Band | 473 nm | 3.55 x 10⁴ M⁻¹cm⁻¹ | Ion-pair with CTMA extracted into chloroform. | [7] |

| LMCT Band | 506 nm | 2.10 x 10⁴ M⁻¹cm⁻¹ | Ion-pair with TPP extracted into chloroform. | [7] |

| d-d Bands | 940 nm, 570 nm | Not specified | Not specified. | [6] |

Experimental Protocols

Protocol 1: Synthesis of an this compound Salt

This protocol describes a general method for synthesizing a salt of the [Fe(SCN)₆]³⁻ complex, such as (NMe₄)₃[Fe(NCS)₆].[1][6]

-

Preparation of Reactants:

-

Prepare an aqueous solution of an iron(III) salt, such as iron(III) chloride (FeCl₃) or iron(III) nitrate (Fe(NO₃)₃).

-

Prepare an aqueous solution of a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). A stoichiometric excess of the thiocyanate salt is required (molar ratio of SCN⁻:Fe³⁺ > 6:1).

-

Prepare a solution of the desired counter-ion, for example, tetramethylammonium chloride ((NMe₄)Cl), in ethanol.

-

-

Reaction:

-

Slowly add the iron(III) salt solution to the stirred thiocyanate solution at room temperature. The solution will immediately turn a deep blood-red color.

-

To this solution, add the ethanolic solution of the counter-ion dropwise with continuous stirring.

-

-

Crystallization and Isolation:

-

The salt of the [Fe(SCN)₆]³⁻ complex will precipitate out of the solution. The product may be encouraged to crystallize by cooling the mixture in an ice bath.

-

Collect the solid product by suction filtration.

-

Wash the crystals with a small amount of cold water, followed by a cold ethanol wash to facilitate drying.

-

Dry the product under vacuum.

-

Protocol 2: Measurement of Magnetic Susceptibility

Magnetic susceptibility is measured to determine the magnetic moment of the complex.

-

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is the preferred instrument for these measurements.[6]

-

Sample Preparation: A precisely weighed amount of the synthesized crystalline sample is placed in a gelatin capsule or other suitable sample holder.

-

Measurement:

-

The sample is subjected to a range of temperatures (e.g., from 2 K to 300 K) under a constant applied magnetic field (e.g., 0.1 T).[6]

-

The instrument measures the magnetic moment of the sample at each temperature point.

-

-

Data Analysis:

-

The raw data is corrected for the diamagnetic contribution of the sample holder.

-

The molar magnetic susceptibility (χ_m) is calculated.

-

The effective magnetic moment (μ_eff) is determined using the equation: μ_eff = 2.828 * (χ_m * T)¹/². A plot of χ_m*T versus T is often used to check for temperature-dependent magnetic behavior.[6]

-

Protocol 3: UV-Visible Spectroscopic Analysis for Iron Determination

This protocol outlines the use of the iron(III)-thiocyanate complex formation for the quantitative determination of iron in a sample, a common application in analytical and quality control settings.[3][8]

-

Preparation of Standards: Prepare a series of standard solutions with known concentrations of Fe³⁺ (e.g., from 2 x 10⁻⁵ to 10 x 10⁻⁵ mol L⁻¹) using a certified iron standard in a dilute acid matrix (e.g., 0.2 M HNO₃).[3]

-

Sample Preparation: Dissolve the unknown sample in the same dilute acid to obtain a solution expected to be within the concentration range of the standards. If the sample contains Fe²⁺, it must first be oxidized to Fe³⁺ using an oxidizing agent like potassium permanganate.[3]

-

Complex Formation: To a fixed volume of each standard and the unknown sample solution in separate volumetric flasks, add a stoichiometric excess of a concentrated potassium thiocyanate (KSCN) solution. Dilute to the mark with deionized water and mix thoroughly.[9]

-

Measurement: After allowing time for the color to stabilize (typically 10-15 minutes), measure the absorbance of each solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max), typically around 480 nm.[8][9] Use a blank solution (acid and KSCN without iron) to zero the instrument.

-

Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of Fe³⁺ in the unknown sample by interpolating its absorbance on the calibration curve.

Conclusion

The this compound complex exhibits a unique combination of strong paramagnetism and intense color, originating from its high-spin d⁵ electronic configuration and ligand-to-metal charge transfer transitions, respectively. These well-characterized properties make it a cornerstone of both educational and practical analytical chemistry for the detection and quantification of iron. For researchers and drug development professionals, understanding these fundamental properties is crucial for assay development, quality control of iron-containing pharmaceuticals, and in studies where iron chelation or quantification is of interest.

References

- 1. Buy this compound (EVT-15314706) | 45227-67-6 [evitachem.com]

- 2. Iron(III) thiocyanate - American Chemical Society [acs.org]

- 3. canterbury.ac.nz [canterbury.ac.nz]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. edu.rsc.org [edu.rsc.org]

iron(III) hexathiocyanate equilibrium reaction with thiocyanate ions

An In-depth Technical Guide to the Iron(III)-Thiocyanate Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical equilibrium between iron(III) and thiocyanate ions, a classic example of complex ion formation. The content herein is tailored for researchers, scientists, and professionals in drug development who may encounter this equilibrium in various analytical and experimental contexts. This guide delves into the reaction's thermodynamic and kinetic properties, details experimental protocols for its study, and presents quantitative data in a structured format.

Introduction to the Iron(III)-Thiocyanate System

The reaction between aqueous solutions of iron(III) ions and thiocyanate ions results in the formation of a series of intensely colored complex ions. The most prominent of these is the iron(III) monothiocyanate complex, [Fe(SCN)]²⁺, which imparts a distinct blood-red color to the solution.[1][2] This striking color change makes the system particularly amenable to spectrophotometric analysis and a common subject in the study of chemical equilibrium and Le Chatelier's principle.[3][4]

The overall reaction is often simplified to the formation of the 1:1 complex:

Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq) [1][3]

However, the system is more accurately described as a stepwise equilibrium, where up to six thiocyanate ligands can coordinate with the iron(III) center, forming complexes with the general formula [Fe(SCN)ₙ]⁽³⁻ⁿ⁾⁺, where n can range from 1 to 6. The formation of these higher-order complexes is dependent on the concentration of the thiocyanate ions.

Thermodynamic and Kinetic Data

The equilibrium position and reaction rates are crucial parameters for understanding and utilizing this reaction. The following tables summarize key quantitative data from various studies.

Table 1: Equilibrium Constants for the Formation of [Fe(SCN)]²⁺

| Equilibrium Constant (K_eq) | Temperature (°C) | Ionic Strength (M) | Notes |

| 113 ± 3 | ~20 | Not specified | Determined by colorimetric analysis.[5] |

| ~113 | 20 | Not specified | Mentioned as an approximate value.[3] |

| 138 (from kinetic data) | 25 | 1.0 (NaClO₄) | Calculated from the ratio of forward and reverse rate constants (k₁/k₋₁).[6] |

| 112 ± 5 | 25 | 1.0 (NaClO₄) | Determined from absorbance change data.[6] |

| 139 | 25 | 0.5 | Potentiometric study.[7] |

| 109.2 ± 2.6 | ~20 | 1.0 (HNO₃) | Determined using a simplified calibration method.[5] |

Table 2: Stepwise Formation Constants (Kₙ) for [Fe(SCN)ₙ]⁽³⁻ⁿ⁾⁺ Complexes

| Stepwise Constant | log Kₙ | Overall Constant (βₙ) | log βₙ | Conditions |

| K₁ | 3.02 | β₁ = K₁ | 3.02 | Not specified |

| K₂ | 1.62 | β₂ = K₁K₂ | 4.64 | Not specified |

| K₃ | 0.36 | β₃ = K₁K₂K₃ | 5.0 | Not specified |

| K₄ | 1.3 | β₄ = K₁K₂K₃K₄ | 6.3 | Not specified |

| K₅ | -0.1 | β₅ = K₁K₂K₃K₄K₅ | 6.2 | Not specified |

| K₆ | -0.1 | β₆ = K₁K₂K₃K₄K₅K₆ | 6.1 | Not specified |

Note: The relationship between stepwise (Kₙ) and overall (βₙ) formation constants is βₙ = K₁ * K₂ * ... * Kₙ. The log values for the overall constants were provided directly in the source material.[8]

Table 3: Kinetic Rate Constants for the Formation and Dissociation of [Fe(SCN)]²⁺ and [Fe(SCN)(OH)]⁺ at 25.0 °C and I = 1.0 M (NaClO₄)

| Rate Constant | Value | Reaction |

| k₁ | 109 ± 10 M⁻¹s⁻¹ | Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ |

| k₋₁ | 0.79 ± 0.10 s⁻¹ | [Fe(SCN)]²⁺ → Fe³⁺ + SCN⁻ |

| k₂ | 8020 ± 800 M⁻¹s⁻¹ | Fe(OH)²⁺ + SCN⁻ → [Fe(SCN)(OH)]⁺ |

| k₋₂ | 2630 ± 230 s⁻¹ | [Fe(SCN)(OH)]⁺ → Fe(OH)²⁺ + SCN⁻ |

These rate constants are part of a more detailed kinetic model that considers the hydrolysis of the iron(III) ion.[6]

Experimental Protocols

The determination of the equilibrium constant for the iron(III)-thiocyanate reaction is a common experiment in analytical and physical chemistry. The most frequently employed method is spectrophotometry, which leverages the intense color of the [Fe(SCN)]²⁺ complex.

Spectrophotometric Determination of the Equilibrium Constant

This protocol outlines the general steps for determining the equilibrium constant for the formation of [Fe(SCN)]²⁺.

Objective: To determine the equilibrium constant (K_eq) for the reaction Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq).

Materials:

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks and pipettes

-

Stock solution of iron(III) nitrate (e.g., 0.200 M Fe(NO₃)₃ in dilute nitric acid to prevent hydrolysis)

-

Stock solution of potassium thiocyanate (e.g., 0.00200 M KSCN)

-

Deionized water

Procedure:

-

Preparation of a Standard Solution for Calibration:

-

A standard solution is prepared under conditions where the reaction is driven to completion, allowing for a known concentration of [Fe(SCN)]²⁺ to be established.[1]

-

This is achieved by using a large excess of Fe³⁺ ions relative to SCN⁻ ions (e.g., [Fe³⁺] >> [SCN⁻]).[1][5] According to Le Chatelier's principle, this drives the equilibrium far to the right, and it can be assumed that all the SCN⁻ is converted to [Fe(SCN)]²⁺.[1]

-

The concentration of [Fe(SCN)]²⁺ in the standard solution is therefore equal to the initial concentration of SCN⁻.[1]

-

-

Construction of a Calibration Curve:

-

A series of solutions with known concentrations of [Fe(SCN)]²⁺ are prepared by diluting the standard solution.[9]

-

The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max), which is typically around 450-480 nm.[5]

-

A calibration curve is generated by plotting absorbance versus the concentration of [Fe(SCN)]²⁺.[9] According to Beer's Law (A = εbc), this plot should be linear, and the slope can be used to determine the molar absorptivity (ε).[9]

-

-

Preparation of Equilibrium Solutions:

-

A series of solutions containing varying, but known, initial concentrations of Fe³⁺ and SCN⁻ are prepared.[10]

-

These solutions are allowed to reach equilibrium.

-

-

Measurement of Equilibrium Concentrations:

-

Calculation of the Equilibrium Constant:

-

An ICE (Initial, Change, Equilibrium) table is used to calculate the equilibrium concentrations of Fe³⁺ and SCN⁻.[10]

-

The initial concentrations of Fe³⁺ and SCN⁻ are known.

-

The change in concentration for [Fe(SCN)]²⁺ is its equilibrium concentration, which was determined spectrophotometrically.

-

The change in concentrations for Fe³⁺ and SCN⁻ are equal to the negative of the change in [Fe(SCN)]²⁺ concentration due to the 1:1 stoichiometry of the reaction.[9]

-

The equilibrium concentrations of Fe³⁺ and SCN⁻ are calculated by subtracting the change from the initial concentrations.[1]

-

-

The equilibrium constant, K_eq, is then calculated using the equilibrium concentrations of all three species: K_eq = [[Fe(SCN)]²⁺] / ([Fe³⁺][SCN⁻]) [1][11]

-

Visualizing Reaction Pathways and Workflows

Stepwise Formation of Iron(III)-Thiocyanate Complexes

The formation of the various iron(III)-thiocyanate complexes occurs in a stepwise manner. The following diagram illustrates this sequential equilibrium.

Caption: Stepwise equilibrium of iron(III)-thiocyanate complexes.

Experimental Workflow for Spectrophotometric Analysis

The following diagram outlines the workflow for the experimental determination of the equilibrium constant using spectrophotometry.

Caption: Workflow for K_eq determination.

Conclusion

The iron(III)-thiocyanate equilibrium is a well-studied system that serves as an excellent model for understanding complex ion formation, chemical equilibrium, and spectrophotometric analysis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists working with this reaction. A thorough understanding of its thermodynamics and kinetics is essential for its application in various analytical and research contexts.

References

- 1. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]

- 2. youtube.com [youtube.com]

- 3. Equilibrium of Iron (III) Thiocyanate | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]

- 4. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. physicsforums.com [physicsforums.com]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. scribd.com [scribd.com]

- 11. storage-cdn.labflow.com [storage-cdn.labflow.com]

The Chemistry of Blood-Red: An In-depth Technical Guide to the Formation of Iron(III) Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

The striking blood-red coloration resulting from the reaction between iron(III) and thiocyanate ions is a cornerstone of analytical chemistry and a classic example of complex ion formation. This technical guide provides a comprehensive exploration of the core principles governing the formation of iron(III) thiocyanate, offering insights into its chemical equilibrium, kinetics, and the critical factors influencing its intense color. Detailed experimental protocols for its quantitative analysis are also presented, alongside a discussion of its applications and limitations.

The Core Reaction: A Reversible Equilibrium

The characteristic blood-red color arises from the formation of a series of iron(III) thiocyanate complex ions in aqueous solution. The primary reaction involves the displacement of a water ligand from the hexa-aqua iron(III) ion, [Fe(H₂O)₆]³⁺, by a thiocyanate ion (SCN⁻). While a series of complexes, [Fe(SCN)ₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ (where n can range from 1 to 6), can form depending on the thiocyanate concentration, the most prominent and often-studied species, especially in dilute solutions, is the mono-thiocyanatoiron(III) ion, [Fe(SCN)(H₂O)₅]²⁺.[1][2][3] For simplicity, the net ionic equation is commonly represented as:

Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)]²⁺(aq) [2][3]

This reaction is a dynamic equilibrium, meaning it is reversible. The forward reaction, leading to the formation of the red complex, is exothermic (ΔH < 0).[2] The position of this equilibrium, and thus the intensity of the red color, is highly sensitive to changes in concentration of reactants and products, temperature, and the presence of other ions. This sensitivity is governed by Le Châtelier's principle, which states that a system at equilibrium will shift to counteract any imposed change.[3]

Quantitative Aspects of Formation

The formation of the iron(III) thiocyanate complex is quantifiable through its equilibrium constant (K) and molar absorptivity (ε), which are crucial parameters for analytical applications.

Equilibrium Constant

The equilibrium constant (also known as the formation constant, K_f) for the formation of [Fe(SCN)]²⁺ is a measure of the stability of the complex. A larger K_f value indicates a greater tendency for the complex to form.

| Parameter | Value | Conditions | Reference |

| Formation Constant (K_f) | 138 M⁻¹ | 25.0 °C, I = 1.0 M (NaClO₄) | [4] |

| Formation Constant (K_f) | 112 M⁻¹ | 25.0 °C, I = 1.0 M (NaClO₄) | [4] |

| log K₁⁰ (at zero ionic strength) | 2.85 ± 0.08 | 25 °C | [5] |

| log K₂⁰ (at zero ionic strength) | 1.51 ± 0.13 | 25 °C | [5] |

Note: The formation constant can vary with ionic strength and temperature.

Molar Absorptivity

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. The iron(III) thiocyanate complex exhibits strong absorbance in the blue-green region of the visible spectrum, which is why the solution appears red. The wavelength of maximum absorbance (λ_max) is typically around 480 nm, but can shift depending on the specific complex formed and the solvent environment.[1]

| Parameter | Value | Wavelength (λ_max) | Conditions | Reference |

| Molar Absorptivity (ε) | ~7000 L mol⁻¹ cm⁻¹ | Not Specified | Aqueous solution | Not Specified |

| Molar Absorptivity (ε) | 1.88 x 10⁴ L mol⁻¹ cm⁻¹ | 485 nm | In the presence of Triton X-100 | [6] |

| Molar Absorptivity (ε) | 4700 L mol⁻¹ cm⁻¹ | Not Specified | Aqueous solution |

Kinetics of Complex Formation

The formation of the iron(III) thiocyanate complex is a rapid reaction, often studied using stopped-flow techniques.[4][7] The reaction proceeds through a substitution mechanism where a thiocyanate ion replaces a water molecule in the hydration sphere of the iron(III) ion. The rate of formation is influenced by the pH of the solution, as the hydrolysis of the Fe³⁺ ion to [Fe(OH)]²⁺ provides an alternative reaction pathway.[7]

The forward rate law for the formation of [Fe(SCN)]²⁺ can be expressed as: Rate = (k₁ + k₂[OH⁻])[Fe³⁺][SCN⁻]

Where:

-

k₁ is the rate constant for the reaction of Fe³⁺ with SCN⁻.

-

k₂ is the rate constant for the reaction of [Fe(OH)]²⁺ with SCN⁻.

At 25°C and an ionic strength of 1.0 M, typical rate constants are:

-

k₁ = 109 M⁻¹s⁻¹

-

k₂ = 8020 M⁻¹s⁻¹[4]

The significantly larger value of k₂ indicates that the hydroxo-iron(III) species reacts much faster with thiocyanate than the hexa-aqua iron(III) ion.

Factors Influencing Color Formation

The intensity of the blood-red color is a direct consequence of the concentration of the [Fe(SCN)]²⁺ complex. Several factors can shift the equilibrium and therefore alter the color of the solution.

Concentration of Reactants

According to Le Châtelier's principle, increasing the concentration of either Fe³⁺ or SCN⁻ will shift the equilibrium to the right, favoring the formation of more [Fe(SCN)]²⁺ and intensifying the red color.[3] Conversely, decreasing the concentration of either reactant will shift the equilibrium to the left, causing the color to fade.

Temperature

The formation of the iron(III) thiocyanate complex is an exothermic process.[2] Therefore, increasing the temperature will shift the equilibrium to the left, favoring the reactants and causing the red color to fade. Conversely, decreasing the temperature will shift the equilibrium to the right, intensifying the red color.

pH

The pH of the solution plays a critical role. At high pH (basic conditions), hydroxide ions (OH⁻) will react with Fe³⁺ ions to form insoluble iron(III) hydroxide (Fe(OH)₃), a reddish-brown precipitate. This removes Fe³⁺ ions from the solution, shifting the iron(III) thiocyanate equilibrium to the left and causing the red color to disappear.[8] Therefore, the reaction is typically carried out in an acidic solution to prevent the precipitation of iron(III) hydroxide. A pH of around 2 appears to be optimal for the stability of the complex.[9]

Presence of Interfering Ions

Certain ions can interfere with the formation of the iron(III) thiocyanate complex, typically by reacting with either the iron(III) or the thiocyanate ions.

-

Anions that form stable complexes with Fe³⁺: Ions such as fluoride (F⁻), phosphate (PO₄³⁻), and oxalate (C₂O₄²⁻) can form stable, often colorless, complexes with iron(III).[1] This reduces the concentration of free Fe³⁺ available to react with thiocyanate, leading to a decrease in the intensity of the red color.

-

Cations that form precipitates with SCN⁻: Silver ions (Ag⁺), for example, will react with thiocyanate to form a white precipitate of silver thiocyanate (AgSCN).[3] This removes SCN⁻ from the solution, shifting the equilibrium to the left and causing the red color to fade.

-

Reducing agents: Strong reducing agents can reduce Fe³⁺ to Fe²⁺. Since Fe²⁺ does not form a colored complex with thiocyanate, this will also lead to a loss of color.

Experimental Protocols

The intense color of the iron(III) thiocyanate complex makes it highly suitable for quantitative analysis using spectrophotometry. Below are detailed methodologies for the preparation of standard solutions and the determination of an unknown iron(III) concentration.

Preparation of Standard Iron(III) Thiocyanate Solutions for Calibration

Objective: To prepare a series of solutions with known concentrations of the [Fe(SCN)]²⁺ complex to generate a calibration curve.

Materials:

-

0.200 M Iron(III) nitrate (Fe(NO₃)₃) in 0.5 M nitric acid (HNO₃)

-

0.00200 M Potassium thiocyanate (KSCN)

-

0.5 M Nitric acid (HNO₃)

-

Volumetric flasks (10 mL)

-

Pipettes

Procedure:

-

Prepare a stock solution of 0.200 M Fe(NO₃)₃ in 0.5 M HNO₃. The nitric acid is crucial to maintain a low pH and prevent the hydrolysis of Fe³⁺.[8]

-

Prepare a stock solution of 0.00200 M KSCN.

-

Into a series of labeled 10 mL volumetric flasks, pipette the volumes of the KSCN stock solution and 0.200 M Fe(NO₃)₃ as indicated in the table below.

-

Add 0.5 M HNO₃ to each flask to bring the total volume to 10 mL.

-

Mix the solutions thoroughly.

-

In these standard solutions, the concentration of Fe³⁺ is in large excess, ensuring that essentially all of the SCN⁻ is converted to the [Fe(SCN)]²⁺ complex. Therefore, the concentration of the complex is assumed to be equal to the initial concentration of the thiocyanate.[10]

| Standard | Volume of 0.00200 M KSCN (mL) | Volume of 0.200 M Fe(NO₃)₃ (mL) | Volume of 0.5 M HNO₃ (mL) | Final [Fe(SCN)]²⁺ (M) |

| 1 | 1.0 | 5.0 | 4.0 | 2.00 x 10⁻⁴ |

| 2 | 2.0 | 5.0 | 3.0 | 4.00 x 10⁻⁴ |

| 3 | 3.0 | 5.0 | 2.0 | 6.00 x 10⁻⁴ |

| 4 | 4.0 | 5.0 | 1.0 | 8.00 x 10⁻⁴ |

| 5 | 5.0 | 5.0 | 0.0 | 1.00 x 10⁻³ |

Spectrophotometric Determination of an Unknown Iron(III) Concentration

Objective: To determine the concentration of iron(III) in an unknown sample.

Materials:

-

Calibrated spectrophotometer

-

Cuvettes

-

Prepared standard solutions

-

Unknown sample containing Fe³⁺

-

0.00200 M Potassium thiocyanate (KSCN) solution

Procedure:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the [Fe(SCN)]²⁺ complex, typically around 480 nm.[1]

-

Use a blank solution (e.g., 0.5 M HNO₃) to zero the spectrophotometer.

-

Measure the absorbance of each of the standard solutions and record the values.

-

Plot a calibration curve of Absorbance vs. [Fe(SCN)]²⁺ concentration. The plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert Law (A = εbc).

-

To prepare the unknown for analysis, take a known volume of the unknown sample, add an excess of the KSCN solution to ensure all the Fe³⁺ reacts, and dilute to a known final volume with 0.5 M HNO₃. The final concentration of the thiocyanate should be high enough to drive the reaction to completion.

-

Measure the absorbance of the prepared unknown solution.

-

Using the equation of the line from the calibration curve, determine the concentration of the [Fe(SCN)]²⁺ complex in the prepared unknown solution.

-

From this, calculate the original concentration of Fe³⁺ in the unknown sample, accounting for any dilutions made.

Visualizing the Process

Signaling Pathway of Complex Formation

Caption: Equilibrium between iron(III), thiocyanate, and the resulting blood-red complex.

Experimental Workflow for Spectrophotometric Analysis

Caption: A typical workflow for the quantitative analysis of iron(III) using thiocyanate.

Conclusion

The formation of the blood-red iron(III) thiocyanate complex is a fundamentally important reaction in chemistry, offering a visually intuitive demonstration of chemical equilibrium and providing a robust method for the quantitative determination of iron. A thorough understanding of the underlying principles of its formation, including the equilibrium, kinetics, and the influence of various experimental parameters, is essential for its effective application in research and analytical settings. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals seeking to leverage this classic chemical reaction in their work.

References

- 1. journals.co.za [journals.co.za]

- 2. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]

- 3. Equilibrium of Iron (III) Thiocyanate | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]

- 7. nsuworks.nova.edu [nsuworks.nova.edu]

- 8. Search | The University of Vermont [uvm.edu]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]

CAS number and molecular formula of iron(III) hexathiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) hexathiocyanate, a coordination complex with the chemical formula [Fe(NCS)₆]³⁻, is a compound well-regarded for its intense blood-red color, a characteristic that has led to its widespread use in analytical chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data relevant to research and development. While primarily an analytical reagent, its interactions with various molecules are of interest in diverse scientific fields.

Chemical and Physical Properties

The fundamental properties of the this compound anion are summarized below.

| Property | Value | Reference |

| CAS Number | 45227-67-6 | [1] |

| Molecular Formula | C₆FeN₆S₆³⁻ | [1] |

| Molar Mass | 404.4 g/mol | [1] |

| IUPAC Name | hexakis(thiocyanato-N)ferrate(III) | [1] |

| Appearance | Deep red to black solid; blood-red in solution | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct reaction of an iron(III) salt with a thiocyanate salt in an aqueous solution.[3]

Experimental Protocol: Direct Synthesis

Materials:

-

Iron(III) chloride (FeCl₃) or Iron(III) nitrate (Fe(NO₃)₃)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Ethanol (for crystallization)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of an iron(III) salt (e.g., 0.1 M FeCl₃).

-

Prepare a separate aqueous solution of a thiocyanate salt (e.g., 0.6 M KSCN).

-

Slowly add the thiocyanate solution to the iron(III) solution while stirring. A deep red color will form immediately, indicating the formation of the [Fe(NCS)₆]³⁻ complex.

-

To isolate the complex as a solid salt, the resulting solution can be concentrated by slow evaporation.

-

For purification, the product can be recrystallized from ethanol to yield well-defined crystals.[3]

Reaction: Fe³⁺(aq) + 6 SCN⁻(aq) → [Fe(NCS)₆]³⁻(aq)

Analytical Applications: Spectrophotometric Determination of Iron

A primary application of this compound is the quantitative determination of iron(III) in various samples. This colorimetric method is based on the linear relationship between the concentration of the complex and its absorbance at a specific wavelength.

Experimental Protocol: Spectrophotometric Analysis of Iron(III)

Objective: To determine the concentration of Fe³⁺ in an unknown sample.

Materials:

-

Standard iron(III) solution (e.g., 50 ppm Fe³⁺)

-

Ammonium thiocyanate solution (1 M)

-

Distilled or deionized water

-

Solution with an unknown Fe³⁺ concentration

-

Volumetric flasks and pipettes

-

Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions with known Fe³⁺ concentrations by diluting the stock standard iron(III) solution. For example, create standards of 5, 10, 15, 20, and 25 ppm Fe³⁺.

-

Color Development: To each standard solution and a sample of the unknown solution, add a fixed volume of 1 M ammonium thiocyanate solution. Dilute to a final, constant volume with distilled water and mix thoroughly. A stable red color will develop.[4]

-

Absorbance Measurement: After allowing the color to stabilize (typically around 15 minutes), measure the absorbance of each standard and the unknown solution using a spectrophotometer at the wavelength of maximum absorbance (λmax), which is approximately 480-510 nm.[2]

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. This should yield a linear relationship according to Beer's Law.

-

Determination of Unknown Concentration: Use the absorbance of the unknown sample and the calibration curve to determine the concentration of Fe³⁺ in the unknown solution.[5]

Quantitative Data for Spectrophotometric Analysis

| Parameter | Value | Conditions | Reference |

| Wavelength of Max. Absorbance (λmax) | 480 - 510 nm | Aqueous solution | [2] |

| Molar Absorptivity (ε) | 1.88 x 10⁴ L mol⁻¹ cm⁻¹ | In the presence of Triton X-100 | [6] |

| Beer's Law Range | 5 x 10⁻⁷ to 8 x 10⁻⁵ mol dm⁻³ | In the presence of Triton X-100 | [6] |

| Optimal pH | 1.2 - 1.5 | Aqueous solution | [6] |

Kinetic Analysis of Iron(III) Thiocyanate Complex Formation

The formation of the iron(III) thiocyanate complex is a rapid reaction, making it a suitable system for stopped-flow kinetic studies.[7][8] The reaction kinetics are pseudo-first-order when the concentration of iron(III) is in large excess compared to the thiocyanate ion.

Experimental Protocol: Stopped-Flow Kinetic Study

Objective: To determine the rate constants for the formation of the iron(III) thiocyanate complex.

Materials:

-

Standardized iron(III) perchlorate solution (e.g., ~0.2 M in HClO₄)

-

Sodium thiocyanate solution (e.g., ~1.5 x 10⁻⁴ M in NaClO₄)

-

Perchloric acid (HClO₄) for pH adjustment

-

Sodium perchlorate (NaClO₄) to maintain constant ionic strength

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a series of iron(III) solutions with varying concentrations and a constant pH and ionic strength.

-

Prepare a thiocyanate solution with a constant concentration, pH, and ionic strength.

-

Use the stopped-flow apparatus to rapidly mix the iron(III) and thiocyanate solutions.

-

Monitor the change in absorbance over time at the λmax of the [Fe(NCS)(H₂O)₅]²⁺ complex. The resulting absorbance-time data will follow a pseudo-first-order kinetic trace.

-

Analyze the kinetic data to determine the observed rate constant (k_obs) for each iron(III) concentration.

-

Plot k_obs versus the total iron(III) concentration ([Fe]T). The slope and intercept of this plot can be used to determine the forward and reverse rate constants of the reaction.[7]

Visualizations

Experimental Workflow for Spectrophotometric Iron Determination

References

- 1. This compound | C6FeN6S6-3 | CID 44154667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron(III) thiocyanate - American Chemical Society [acs.org]

- 3. Buy this compound (EVT-15314706) | 45227-67-6 [evitachem.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. scribd.com [scribd.com]

- 6. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]

- 7. nsuworks.nova.edu [nsuworks.nova.edu]

- 8. scribd.com [scribd.com]

Unraveling the Crimson Hue: A Historical and Technical Guide to the Discovery of Iron(III) Thiocyanate

For Immediate Release

COÖRDANBONG, NSW – October 24, 2025 – The deep blood-red color produced by the reaction of iron(III) with thiocyanate has been a cornerstone of analytical chemistry and a vivid demonstration of chemical equilibrium for over a century. This in-depth technical guide delves into the historical context of the discovery of iron(III) thiocyanate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, the evolution of its study, and the experimental protocols that defined its early investigation.

A Serendipitous Encounter: The Dawn of a Classic Reaction

The story of iron(III) thiocyanate begins not with a targeted synthesis, but with a keen observation. The initial discovery of the thiocyanate ion (then known as "sulfocyanide") is credited to Robert Porrett in 1809. However, it was the renowned Swedish chemist Jöns Jacob Berzelius who, in the course of his extensive analytical work in the early 19th century, first documented the striking, intense red coloration that occurs when ferric salts are combined with a thiocyanate solution.[1] While Berzelius did not conduct an in-depth study of the reaction, his observation laid the groundwork for future investigations into this intriguing phenomenon.

From Qualitative Observation to a Tool for Understanding Chemical Affinity

The first serious scientific study of the iron(III) thiocyanate reaction was undertaken by the British chemist John Hall Gladstone in 1855.[1][2] At a time when the very nature of chemical reactions and the concept of chemical affinity were subjects of intense debate, Gladstone utilized the vibrant color of the iron(III) thiocyanate complex to explore these fundamental principles. His experiments were designed to investigate the competing ideas of complete versus incomplete reactions.

Gladstone's work, though qualitative in nature, was a significant step forward. By visually comparing the intensity of the red color under different conditions, he demonstrated that the reaction was reversible and that the extent of the reaction was dependent on the relative concentrations of the reactants. This provided crucial evidence for the developing understanding of chemical equilibrium.

Early Applications and Structural Elucidation

By the late 19th century, the characteristic color of the iron(III) thiocyanate complex had found practical application. In 1884, L. Liechti and W. Suida published a paper in Dinglers Polytechnisches Journal detailing the use of iron and aluminum thiocyanates in the dyeing industry. This marked a transition from a purely scientific curiosity to a reaction with tangible industrial utility.

A more profound understanding of the nature of the colored species came in 1931 with the work of Hermann I. Schlesinger and H. B. Van Valkenburgh . Their research provided crucial insights into the structure of the complex, demonstrating that the intense color was due to the formation of a coordination complex between the iron(III) ion and the thiocyanate ligands.

Experimental Protocols from the Historical Record

The early experimental protocols for the formation and observation of iron(III) thiocyanate were straightforward, relying on simple solution chemistry and visual observation.

Gladstone's 1855 Experiment on Chemical Affinity

John Hall Gladstone's experiments were designed to be qualitative, focusing on the visual changes in color to infer the direction of chemical change.

Objective: To investigate the nature of chemical affinity and the completeness of chemical reactions.

Materials:

-

A solution of a ferric salt (e.g., ferric chloride, FeCl₃)

-

A solution of a thiocyanate salt (e.g., potassium thiocyanate, KSCN)

-

Glass vessels for mixing and observation

Methodology:

-

A solution of a ferric salt was mixed with a solution of potassium thiocyanate, resulting in the characteristic blood-red solution.

-

To this red solution, an excess of the ferric salt solution was added. Gladstone observed a darkening of the red color, indicating a shift in the "affinity" to favor the formation of the colored substance.

-

Similarly, to a separate portion of the original red solution, an excess of the potassium thiocyanate solution was added. Again, a deepening of the red color was observed.

-

Gladstone also investigated the effect of adding other salts that could react with either the iron(III) or the thiocyanate ions, noting the subsequent changes in the intensity of the red color. For instance, the addition of a mercuric salt, which forms a colorless complex with thiocyanate, caused the red color to fade.

Quantitative Analysis: A Historical Perspective

While early studies were largely qualitative, the intense color of the iron(III) thiocyanate complex made it an ideal candidate for early colorimetric analysis. The principle of these early quantitative methods was to compare the color of an unknown solution with a series of standard solutions of known concentrations.

Early Colorimetric Determination of Iron (Late 19th - Early 20th Century)

Objective: To determine the concentration of iron(III) in a sample.

Materials:

-

Standard solutions of a ferric salt of known concentrations.

-

A solution of potassium thiocyanate.

-

Nessler tubes or a similar set of matched glass tubes.

-

The sample containing an unknown concentration of iron(III).

Methodology:

-

A series of standard solutions containing known concentrations of iron(III) were prepared in separate, identical glass tubes.

-

An excess of potassium thiocyanate solution was added to each standard to ensure the full development of the red color.

-

The unknown sample was treated with the same excess of potassium thiocyanate solution in an identical tube.

-

The color of the unknown solution was then visually compared to the colors of the standard solutions. The concentration of the unknown was estimated to be the same as the standard that it most closely matched in color intensity.

This method, though simple, provided a means for the quantitative estimation of iron long before the advent of modern spectrophotometry.

The Evolving Understanding of the Iron(III) Thiocyanate System

The study of the iron(III) thiocyanate reaction has mirrored the development of key concepts in chemistry. What began as a simple colorimetric test has been instrumental in the understanding of chemical equilibrium, coordination chemistry, and reaction kinetics.

Below is a diagram illustrating the historical progression of the understanding of the iron(III) thiocyanate reaction:

Logical Relationship in Early Equilibrium Studies

Gladstone's experiments can be represented as a logical workflow for investigating the principles of chemical equilibrium.

References

Methodological & Application

Application Note: Spectrophotometric Determination of Iron(III) Using Thiocyanate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The spectrophotometric determination of iron(III) using thiocyanate is a well-established, simple, and cost-effective method for quantifying iron concentration in various samples. The underlying principle involves the reaction between iron(III) ions (Fe³⁺) and thiocyanate ions (SCN⁻) in an acidic medium. This reaction forms a series of intensely colored, blood-red iron(III)-thiocyanate complexes, with the most common being [Fe(SCN)(H₂O)₅]²⁺.[1][2]

The intensity of the resulting red solution is directly proportional to the concentration of the iron(III)-thiocyanate complex. According to the Beer-Lambert Law, the absorbance of the solution at a specific wavelength is linearly related to the concentration of the absorbing species.[3][4][5] By measuring the absorbance of the complex at its wavelength of maximum absorbance (λmax), typically around 480 nm, the concentration of iron(III) in an unknown sample can be determined by comparing its absorbance to that of a series of standard solutions of known iron concentrations.[6][7] An acidic environment, usually achieved with nitric or sulfuric acid, is crucial to prevent the hydrolysis of Fe³⁺ ions, which would otherwise precipitate as iron(III) hydroxide and interfere with the analysis.[8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of iron(III) with thiocyanate.

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (λmax) | ~480 nm | [6][7] |

| Molar Absorptivity (ε) | ~1.07 x 10⁴ L·mol⁻¹·cm⁻¹ | [10] |

| Recommended pH / Acidity | Acidic (e.g., 0.05 M to 1.5 M H₂SO₄) | [8][11] |

| Linear Concentration Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻³ M | [11] |

| Color of Complex | Intense Blood-Red | [1] |

| Stability of Complex | Color may fade over time; measurements should be taken promptly. | [11] |

Experimental Protocols

3.1 Reagent and Equipment Preparation

-

Equipment:

-

UV-Visible Spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks (various sizes: 10 mL, 50 mL, 100 mL, 1000 mL)

-

Pipettes (various sizes)

-

Analytical balance

-

-

Reagent Preparation:

-

Iron(III) Stock Solution (e.g., 1000 ppm or ~0.0179 M): Accurately weigh approximately 0.863 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) or a stoichiometrically equivalent amount of another iron(III) salt. Dissolve it in a beaker with approximately 100 mL of deionized water and 10 mL of concentrated nitric acid (HNO₃). Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water. This solution is stable for several months.

-

Iron(III) Working Standard Solution (e.g., 100 ppm or ~0.00179 M): Pipette 50 mL of the 1000 ppm iron(III) stock solution into a 500 mL volumetric flask. Dilute to the mark with deionized water.

-

Ammonium Thiocyanate Solution (~2 M): Dissolve approximately 15.2 g of ammonium thiocyanate (NH₄SCN) in deionized water and dilute to 100 mL in a volumetric flask.[6]

-

Nitric Acid Solution (~4 M): Carefully add 255 mL of concentrated nitric acid (15.7 M) to about 500 mL of deionized water in a 1000 mL volumetric flask. Cool the solution and then dilute to the mark with deionized water.[6]

-

3.2 Preparation of Calibration Standards

-

Label a series of five 50 mL volumetric flasks as 1, 2, 3, 4, and 5.

-

Using a pipette, add 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 100 ppm Iron(III) Working Standard Solution to the respective flasks. This will correspond to final concentrations of 2, 4, 8, 12, and 16 ppm Fe³⁺.

-

To each flask, add 5 mL of the 4 M Nitric Acid solution.

-

To each flask, add 5 mL of the 2 M Ammonium Thiocyanate solution.

-

Dilute each solution to the 50 mL mark with deionized water. Stopper the flasks and invert several times to ensure thorough mixing.

-

Prepare a "blank" solution in a separate 50 mL volumetric flask containing all reagents except for the iron standard (i.e., 5 mL of 4 M HNO₃, 5 mL of 2 M NH₄SCN, diluted to 50 mL with deionized water).

3.3 Spectrophotometric Measurement and Calibration Curve Construction

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax), approximately 480 nm.[7]

-

Use the blank solution to zero the spectrophotometer (set absorbance to 0.000).

-

Measure the absorbance of each of the prepared standard solutions (Flasks 1-5).

-

Plot a graph of Absorbance (y-axis) versus Iron(III) Concentration (in ppm or M) (x-axis).

-

Perform a linear regression analysis on the data points. The resulting plot is the calibration curve. The R² value should be ≥ 0.995 for a valid calibration.

3.4 Analysis of an Unknown Sample

-

Prepare the unknown sample by dissolving it in a known volume of the 4 M Nitric Acid solution. If necessary, perform serial dilutions to ensure the final iron concentration falls within the linear range of the calibration curve.

-

Take a known volume of the prepared unknown solution and place it in a 50 mL volumetric flask.

-

Add 5 mL of the 2 M Ammonium Thiocyanate solution.

-

Dilute the solution to the 50 mL mark with deionized water, stopper, and mix thoroughly.

-

Measure the absorbance of the unknown sample solution at 480 nm against the reagent blank.

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of iron(III) in the measured sample.

-

Account for any dilution factors used during the sample preparation to determine the iron(III) concentration in the original, undiluted sample.

Visualizations

References

- 1. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]

- 2. youtube.com [youtube.com]

- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 4. csun.edu [csun.edu]

- 5. faculty.uca.edu [faculty.uca.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chemlab.truman.edu [chemlab.truman.edu]

Application Notes and Protocols for the Colorimetric Determination of Iron Using Iron(III) Hexathiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colorimetric determination of iron is a widely used analytical technique in various scientific and industrial fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. One of the most classic and reliable methods involves the reaction of iron(III) ions with thiocyanate ions to form a distinctively blood-red colored complex, iron(III) hexathiocyanate ([Fe(SCN)₆]³⁻).[1] The intensity of the color produced is directly proportional to the concentration of iron(III) in the sample, allowing for quantitative analysis using spectrophotometry.[2][3][4] This application note provides a detailed protocol for the accurate and sensitive determination of iron concentration based on this well-established chemical reaction.

The underlying principle of this method is the formation of the intensely colored iron(III)-thiocyanate complex.[2][5] In the presence of an excess of thiocyanate ions, iron(III) ions react to form a series of complexes, with the most prominent being the hexathiocyanatoferrate(III) ion, which exhibits a strong absorbance in the visible region of the electromagnetic spectrum.[1] The reaction can be represented by the net ionic equation:

Fe³⁺(aq) + 6 SCN⁻(aq) ⇌ [Fe(SCN)₆]³⁻(aq)[1][6]

The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), which is typically around 480 nm, and is directly related to the iron concentration according to the Beer-Lambert Law.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the colorimetric determination of iron using the thiocyanate method, compiled from various sources.

| Parameter | Value | Wavelength (λmax) | Notes |

| Molar Absorptivity (ε) | 7.00 x 10³ L cm⁻¹ mol⁻¹ | 580 nm | [9] |

| Molar Absorptivity (ε) | 4700 M⁻¹ cm⁻¹ | 470 nm | [10] |

| Molar Absorptivity (ε) | ~7000 M⁻¹ cm⁻¹ | 480 nm | Molar absorbance increases with thiocyanate concentration. |

| Linearity Range | 1 - 25 ppm | 480 nm | For the determination of thiocyanate using iron(III).[7] |

| Equilibrium Constant (K) | 179 L mol⁻¹ | 457 nm | For the formation of the Fe(SCN)²⁺ complex. |

Experimental Protocols

Preparation of Reagents

a. Standard Iron(III) Stock Solution (e.g., 1000 ppm):

-

Accurately weigh 8.634 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).

-

Dissolve the salt in a beaker with a small volume of distilled water containing 10 mL of concentrated sulfuric acid to prevent hydrolysis.

-